2-Quinoxalinecarboxylic Acid-d4 (Major)
Description
Overview of the Quinoxaline (B1680401) Scaffold in Chemical Sciences
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, represents a cornerstone scaffold in medicinal chemistry and materials science. nih.govmdpi.com This versatile structural motif is considered a "privileged scaffold" because its derivatives exhibit a vast spectrum of biological activities. nih.gov The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring allow for diverse chemical modifications, making it a valuable building block for the synthesis of complex molecules. benthamdirect.comchemimpex.com
The quinoxaline core is a bioisostere of other aromatic systems like quinoline (B57606), naphthyl, and benzothienyl, enabling its use in the design of novel therapeutic agents. researchgate.net Research has extensively documented the broad pharmacological potential of quinoxaline derivatives, which includes anticancer, antimycobacterial, antiviral, anti-inflammatory, antibacterial, and antiprotozoal properties. nih.govmdpi.comresearchgate.netsapub.org Furthermore, quinoxaline-based compounds have found applications as luminescent materials, components for optoelectronics, and in the development of organic photovoltaics. mdpi.com The 1,4-di-N-oxide derivatives of quinoxaline, in particular, have garnered significant interest as they often exhibit an enhanced range of biological activities. nih.govresearchgate.net
Table 1: Documented Biological Activities of the Quinoxaline Scaffold
| Biological Activity | Description | Key Findings & Research Areas |
|---|---|---|
| Antimycobacterial | Inhibition of Mycobacterium species, including M. tuberculosis. | Derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide show promise as DNA-damaging agents against mycobacteria. mdpi.com |
| Anticancer | Cytotoxic effects against various cancer cell lines. | Quinoxalines are used in designing novel therapeutic agents targeting cancer cells. mdpi.comchemimpex.com |
| Antiviral | Activity against various viruses. | The scaffold is a key component in the development of new antiviral drugs. mdpi.comresearchgate.net |
| Antibacterial | Efficacy against a range of bacterial strains. | Quinoxaline 1,4-dioxides are known for their potent antibacterial properties. researchgate.netmdpi.com |
| Anti-inflammatory | Modulation of inflammatory pathways. | The scaffold is investigated for its potential in treating inflammatory conditions. mdpi.comresearchgate.net |
Significance of Deuterium (B1214612) Labeling in Modern Chemical and Biochemical Investigations
Deuterium labeling is a powerful technique in which one or more hydrogen atoms (protium) in a molecule are replaced by deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen. youtube.com This substitution is a cornerstone of modern chemical and biochemical research for several reasons. While the geometric structure and biochemical activity of the molecule are generally maintained, the increased mass of deuterium (approximately double that of protium) introduces detectable changes. youtube.comclearsynth.com
The primary applications of deuterium labeling include:
Mechanistic Studies: The heavier deuterium atom can slow down chemical reactions where a carbon-hydrogen bond is broken. This "Kinetic Isotope Effect" (KIE) is a crucial tool for elucidating reaction mechanisms. symeres.comacs.org
Metabolic and Pharmacokinetic (DMPK) Studies: Deuterated compounds are widely used to trace the metabolic fate of drugs and other bioactive molecules. clearsynth.comsymeres.com The C-D bond is stronger than the C-H bond, which can slow metabolism at specific sites, potentially improving a drug's pharmacokinetic profile by reducing clearance rates and extending its half-life. symeres.comacs.org
Internal Standards for Quantitative Analysis: Deuterium-labeled compounds, such as 2-Quinoxalinecarboxylic Acid-d4, serve as ideal internal standards in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. youtube.comacs.org They co-elute with the non-labeled analyte but are easily distinguished by their mass difference, allowing for precise and accurate quantification.
Structural Biology: Deuterium labeling is used in NMR spectroscopy and neutron scattering to determine the three-dimensional structure of complex biomolecules like proteins. clearsynth.comacs.org
Table 2: Key Applications of Deuterium Labeling in Research
| Application Area | Technique/Principle | Significance |
|---|---|---|
| Reaction Mechanisms | Kinetic Isotope Effect (KIE) | Helps researchers understand the step-by-step pathway of chemical reactions. symeres.com |
| Drug Metabolism (DMPK) | Isotopic Tracing & Altered Metabolism | Allows for the study of metabolic pathways, bioavailability, and can improve drug stability. clearsynth.comsymeres.com |
| Quantitative Analysis | Mass Spectrometry (MS), NMR Spectroscopy | Serves as a high-precision internal standard for accurate measurement of compound concentrations. acs.org |
| Structural Analysis | NMR, Neutron Scattering | Aids in determining the 3D structure and conformation of proteins and other biomolecules. clearsynth.comacs.org |
Academic Research Landscape and Emerging Themes for Quinoxalinecarboxylic Acids
Quinoxalinecarboxylic acids, and specifically 2-Quinoxalinecarboxylic acid, are pivotal intermediates in organic synthesis and drug discovery. chemimpex.comacs.org The synthesis of 2-quinoxalinecarboxylic acid has been a subject of research for decades, with various methods developed, including the oxidation of precursor molecules derived from the condensation of o-phenylenediamine (B120857) with sugars or other compounds. sapub.orgacs.org
Current research themes are increasingly focused on several key areas:
Novel Synthesis Methods: There is a continuous effort to develop more efficient, scalable, and environmentally friendly ("green") synthesis routes. bohrium.comuni-konstanz.de For instance, an efficient synthesis of 2-Quinoxalinecarboxylic Acid-d4 has been reported using aniline-d5 (B30001) as the starting material, achieving high isotopic enrichment. bohrium.com Other research explores hydrothermal synthesis to avoid volatile organic solvents and toxic catalysts. uni-konstanz.de
Development of Therapeutic Agents: 2-Quinoxalinecarboxylic acid serves as a fundamental building block for creating more complex pharmaceutical agents. chemimpex.comnih.gov Research is particularly active in modifying the quinoxaline scaffold to develop novel antimycobacterial drugs. mdpi.com Derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide, for example, have been identified as promising DNA-damaging agents against Mycobacterium tuberculosis. mdpi.com
Probing Biological Mechanisms: The unique properties of these compounds are leveraged to study biological processes. For example, derivatives are being developed as inhibitors for specific enzymes like Apoptosis signal-regulating kinase 1 (ASK1), which is implicated in various diseases. nih.gov
Material Science Applications: Beyond medicine, quinoxaline derivatives are being investigated for their photophysical properties, leading to applications in fluorescent materials and chemosensors. mdpi.comnih.gov
The deuterated analogue, 2-Quinoxalinecarboxylic Acid-d4, is primarily utilized as a stable isotope-labeled internal standard for research purposes, enabling accurate quantification in complex biological matrices during the development and study of its non-labeled counterparts. medchemexpress.cnscbt.com
Properties
Molecular Formula |
C₉H₂D₄N₂O₂ |
|---|---|
Molecular Weight |
178.18 |
Synonyms |
NSC 86873-d4; Quinoxaline-2-carboxylic Acid-d4 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Quinoxalinecarboxylic Acid D4
Retrosynthetic Analysis and Key Disconnections for the Quinoxalinecarboxylic Acid Core
The foundational step in producing 2-Quinoxalinecarboxylic Acid-d4 is the synthesis of its non-deuterated precursor, 2-Quinoxalinecarboxylic Acid. The synthesis of this core structure has been approached through various methods over the years, each with its own set of advantages and challenges.
The preparation of 2-Quinoxalinecarboxylic Acid has been documented in chemical literature since as early as 1935. acs.org Methodologies have evolved to improve yield, purity, and environmental safety. acs.orgacs.org
A prevalent and historically significant method for constructing the quinoxaline (B1680401) skeleton is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. sapub.orgnih.gov This approach is widely used due to its straightforward nature. sapub.org
One of the most successful variations of this method involves the reaction of o-phenylenediamine with monosaccharides, such as D-fructose. acs.org This reaction, typically carried out in the presence of acetic acid, forms a 2-tetrahydroxybutylquinoxaline intermediate. acs.orgresearchgate.net Subsequent oxidation of this intermediate yields the desired 2-quinoxalinecarboxylic acid. acs.orgresearchgate.net While effective, early iterations of this condensation step often suffered from poor yields, in the range of 15-30%. acs.org However, optimization of reaction conditions, such as maintaining a temperature of 80°C, has led to improved outcomes. acs.org
| Reactants | Reagents/Conditions | Product | Yield |
| o-Phenylenediamine, D-Fructose | 10% Aqueous Acetic Acid, 80°C, 18h | 2-Tetrahydroxybutylquinoxaline | 46% researchgate.net |
| 2-Tetrahydroxybutylquinoxaline | 30% Basic Hydrogen Peroxide | 2-Quinoxalinecarboxylic Acid | 50% researchgate.net |
Other carbonyl precursors, such as pyruvic acid, can also be condensed with o-phenylenediamine to form quinoxaline derivatives that can be further modified. mdpi.com
Another synthetic strategy involves the oxidation of a pre-existing quinoxaline derivative. This approach is particularly useful when the starting quinoxaline can be easily synthesized. Methods for this transformation include:
Oxidation of alkyl or alkenyl substituents: A nitroalkyl or alkenyl group on the quinoxaline ring can be oxidized to a carboxylic acid, often using potassium permanganate (B83412). acs.org
Biocatalytic oxidation: The oxidation of 2-methylquinoxaline (B147225) to 2-quinoxalinecarboxylic acid has been achieved using microbial processes. For example, the fungus Absidia repens and the bacterium Pseudomonas putida have been utilized for this bioconversion, with the latter providing a significantly higher product concentration. researchgate.net
Cleavage of a 2-furyl group: The 2-furyl group can serve as a latent carboxylic acid functionality. It can be quantitatively cleaved using potassium permanganate to yield 2-quinoxalinecarboxylic acid. acs.org
Hydrolysis of a tribromomethyl side chain: A silver(I)-mediated hydrolysis of a tribromomethyl group attached to the quinoxaline ring can also produce the carboxylic acid. acs.org
The synthesis of the 2-quinoxalinecarboxylic acid core can also be achieved through more complex, multi-step pathways starting from various aromatic and heteroaromatic precursors. These methods often involve the sequential construction of the quinoxaline ring system followed by the introduction or modification of the carboxylic acid group.
Historical and Contemporary Approaches to 2-Quinoxalinecarboxylic Acid Synthesis
Targeted Deuteration Strategies for 2-Quinoxalinecarboxylic Acid-d4
With the quinoxalinecarboxylic acid core synthesized, the next critical phase is the introduction of deuterium (B1214612) atoms to produce 2-Quinoxalinecarboxylic Acid-d4.
Direct Hydrogen Isotope Exchange (HIE) is a powerful technique for incorporating deuterium into organic molecules in the later stages of a synthesis. chemrxiv.org This method avoids the need for multi-step syntheses using labeled precursors from the start. bohrium.com Transition-metal-catalyzed HIE reactions are particularly effective for this purpose.
Iridium-based catalysts have shown exceptional activity in facilitating the selective deuteration of N-heterocycles, including quinoxalines. nih.gov These catalysts can direct C-H activation, allowing for the exchange of hydrogen with deuterium. For example, iridium(I) NHC/phosphine (B1218219) catalysts have been successfully used for the highly selective deuteration of various N-heterocycles. acs.orgresearchgate.net
In the context of quinoxalines, an iridium-catalyzed HIE process can be employed using a deuterium source such as methanol-d4. The efficiency of this process can be significantly enhanced by the addition of a base like sodium methoxide (NaOMe). nih.gov This catalytic system has demonstrated high conversion rates and good selectivity for a range of N-heterocyclic scaffolds. nih.gov The deuteration of quinoxaline itself has been studied in detail, confirming the utility of this method for labeling this specific ring system. nih.gov
Another approach involves cooperative silver-base catalysis, which has been used for the multi-deuteration of heterocyclic N-oxides with D₂O as the deuterium source. rsc.org While this method targets N-oxides, it highlights the potential for metal-catalyzed HIE in the broader class of quinoline (B57606) and quinoxaline derivatives.
The general process for direct HIE on the quinoxaline ring involves the reaction of the substrate with a suitable catalyst in a deuterated solvent, often with the aid of a co-catalyst or additive to improve efficiency and selectivity.
| Catalyst System | Deuterium Source | Substrate Class | Key Features |
| Iridium(I) NHC/phosphine | D₂/Methanol-d₄ | N-Heterocycles (including quinoxalines) | High selectivity, enhanced by base addition nih.govresearchgate.net |
| Silver-base cooperative catalysis | D₂O | Heterocyclic N-oxides | Broad functional group tolerance rsc.org |
Direct Hydrogen Isotope Exchange (HIE) Approaches
Catalyst-Mediated C-H Deuteration
Catalyst-mediated C-H deuteration represents a powerful strategy for introducing deuterium directly onto the quinoxaline scaffold. Transition metal catalysts, including palladium and ruthenium, are often employed to facilitate the activation and subsequent exchange of C-H bonds with deuterium from a donor source. nih.govrsc.org Heterogeneous catalysts are particularly advantageous as they contribute to greener and more sustainable chemical processes. mdpi.com For instance, a palladium on carbon (Pd/C) catalyst combined with aluminum and D₂O can create an effective system for H-D exchange. nih.gov In such systems, the catalyst assists in the exchange reaction, enabling deuteration under specific and controlled conditions. nih.gov While many methods require harsh conditions, the selection of an appropriate catalyst can lead to powerful and sustainable H-D exchange protocols. nih.gov
Deuterium Oxide as a Deuterium Source
Deuterium oxide (D₂O) is the most fundamental and inexpensive source for all deuterium-enriched materials. princeton.eduisotope.com Its use in synthesis can be direct or indirect. Direct exchange reactions can be performed by treating quinoxaline derivatives with D₂O under acidic or basic conditions. chemicalpapers.com For example, deuterium can be fully incorporated at specific positions on the quinoxaline ring by treatment with deuterated hydrochloric acid (DCl) in D₂O. chemicalpapers.com
Indirectly, D₂O serves as the deuterium source in various catalytic systems. One notable method involves the in situ generation of deuterium gas (D₂) from the reaction of aluminum with D₂O, which is then used in a Pd/C-catalyzed H-D exchange reaction. nih.gov This approach is considered environmentally benign as it avoids the use of expensive and difficult-to-handle D₂ gas and produces non-toxic aluminum oxide as the only waste product. nih.gov
Synthesis Utilizing Deuterated Starting Materials
An alternative and highly effective strategy for producing 2-Quinoxalinecarboxylic Acid-d4 involves the use of starting materials that are already isotopically labeled. This "bottom-up" approach often provides greater control over the position and extent of deuteration.
Routes from Deuterated Aniline (B41778) Derivatives
A highly efficient and straightforward synthetic route for 2-Quinoxalinecarboxylic Acid-d4 (QCA-d4) utilizes aniline-d5 (B30001) as the labeled starting material. nih.govresearchgate.net This method involves the condensation reaction between the deuterated aniline precursor and a suitable dicarbonyl compound to form the quinoxaline ring system. nih.gov This approach directly incorporates the deuterium-labeled benzene (B151609) ring into the final product structure, ensuring precise placement of the deuterium atoms. The chemical structures of the resulting deuterated compounds are typically confirmed using techniques like ¹H NMR. nih.gov
Isotopic Enrichment and Purity Considerations
Achieving high isotopic enrichment is a critical goal in the synthesis of deuterated compounds. The method starting from aniline-d5 has been shown to produce 2-Quinoxalinecarboxylic Acid-d4 with an exceptional isotopic enrichment of 99.9%. nih.gov
The determination of isotopic enrichment is formally carried out using mass spectrometry (MS). nih.govnih.gov A general procedure involves comparing the measured isotope distribution of the labeled compound with theoretically calculated distributions for different levels of enrichment. nih.gov This analysis must account for and correct any measurement errors to provide an accurate value for the isotopic enrichment. nih.gov
Below is a table summarizing the reported isotopic enrichment for QCA-d4 synthesized from a deuterated aniline precursor.
| Compound | Labeled Starting Material | Isotopic Enrichment (%) | Analytical Method |
| 2-Quinoxalinecarboxylic Acid-d4 | Aniline-d5 | 99.9% | Mass Spectrometry |
This table presents data on isotopic enrichment from a specific synthetic route. nih.gov
Radical-Type Deuteration Mechanisms
Radical-based reactions offer another pathway for the deuteration of quinoxaline derivatives, particularly quinoxalinones. nih.govfrontiersin.org An iron(III)-mediated three-component reaction provides a novel and efficient method for synthesizing deuterated quinoxalinones. nih.govfrontiersin.org
A probable mechanism for this transformation involves the following steps:
Generation of a Deuterium Radical: In the presence of an Fe(III) salt, such as Fe(NO₃)₃·9H₂O, sodium borodeuteride (NaBD₄) generates a deuterium radical (D•). nih.govfrontiersin.org
Radical Addition to an Olefin: The newly formed deuterium radical attacks an olefin to produce an alkyl radical intermediate. nih.govfrontiersin.org
Attack on the Quinoxalinone: This alkyl radical then attacks the quinoxalinone molecule, leading to a nitrogen-centered radical. frontiersin.org
Rearrangement and Oxidation: The nitrogen radical undergoes a 1,2-hydrogen shift to form a more stable carbon radical. This is followed by oxidation by Fe(III) to a carbon cation. frontiersin.org
Deprotonation: The final deuterated product is obtained after a deprotonation step. frontiersin.org
Control experiments have confirmed that a radical pathway is involved in this type of transformation. nih.govresearchgate.net This mechanism represents a powerful tool for C-D bond formation in quinoxaline-related structures. researchgate.net
Scalability and Green Chemistry Considerations in 2-Quinoxalinecarboxylic Acid-d4 Synthesis
Modern synthetic chemistry places a strong emphasis on the scalability of reactions and adherence to the principles of green chemistry.
Several green and highly efficient protocols have been developed for the synthesis of the parent quinoxaline structure, which can be adapted for their deuterated analogs. One remarkable method allows for the synthesis of quinoxalines in one minute at room temperature using methanol (B129727) as a solvent, entirely without a catalyst. researchgate.net This reaction has been successfully scaled up to the 10-gram level, demonstrating its potential for larger-scale production. researchgate.net
Other green approaches focus on:
Catalyst-Free Methods: Innovations include catalyst-free decarboxylative deuteration, which avoids the use of costly and environmentally unfriendly photocatalysts by incorporating a photosensitive group into the substrate itself. rsc.org
Environmentally Benign Systems: The use of a Pd/C-Al-D₂O catalytic system is considered a safe and environmentally friendly H-D exchange method. It generates D₂ gas in situ from D₂O, and the only waste product is stable, non-toxic aluminum oxide. nih.gov
Heterogeneous Catalysis: The development of heterogeneous catalysts is crucial for creating green and sustainable chemical reactions, as these catalysts can often be easily recovered and reused. mdpi.com
Renewable Reactants: Some strategies focus on using renewable reactants, such as biomass-derived vicinal diols, in ruthenium-catalyzed one-pot syntheses of quinoxalines. rsc.org
These advancements highlight a clear trend towards developing synthetic routes that are not only efficient and high-yielding but also scalable and environmentally responsible. mdpi.com
Chemical Reactivity and Derivatization of 2 Quinoxalinecarboxylic Acid D4
Chemical Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that allows for a wide array of chemical modifications, leading to the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
Amidation and Esterification Reactions
The carboxylic acid moiety of 2-quinoxalinecarboxylic acid can be readily converted into amides and esters through various coupling methods. These reactions are fundamental in the synthesis of new chemical entities with potential biological activities.
Amidation: The formation of an amide bond is a common strategy in drug discovery. 2-Quinoxalinecarboxylic acid can be coupled with a variety of primary and secondary amines to yield the corresponding N-substituted quinoxaline-2-carboxamides. This transformation is typically facilitated by activating the carboxylic acid. One common method involves the use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). iau.ir Another approach is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with amines. For instance, treatment of 2-quinoxalinecarboxylic acid with oxalyl chloride or thionyl chloride generates the acyl chloride, which upon reaction with various amines, provides the desired amides. mdpi.com A range of quinoxaline-2-carboxamides have been synthesized using these methods, demonstrating the versatility of this reaction. iau.ir
| Amine | Coupling Reagent | Product | Reference |
| Various Amines | EDC·HCl, HOBt | N-substituted quinoxaline-2-carboxamides | iau.ir |
| Corresponding Amines | Oxalyl Chloride | N-substituted quinoxaline-2-carboxamides | mdpi.com |
Esterification: Similar to amidation, esterification of 2-quinoxalinecarboxylic acid can be achieved through several standard protocols. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a viable method. Alternatively, the reaction of the corresponding acyl chloride with an alcohol provides a more reactive pathway to the desired ester. These esters can serve as intermediates for further functionalization or as final products with specific properties.
| Alcohol | Reagent | Product | Reference |
| Various Alcohols | Acid Catalyst | Alkyl 2-quinoxalinecarboxylates | researchgate.net |
| Various Alcohols | Acyl Chloride | Alkyl 2-quinoxalinecarboxylates | mdpi.com |
Anhydride (B1165640) and Acyl Halide Formation
The conversion of 2-quinoxalinecarboxylic acid into more reactive intermediates like anhydrides and acyl halides is a crucial step for facilitating subsequent nucleophilic acyl substitution reactions.
Acyl Halide Formation: Acyl chlorides are particularly useful for the synthesis of amides and esters under mild conditions. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). mdpi.com These reagents react with the carboxylic acid to replace the hydroxyl group with a chlorine atom, yielding the highly reactive 2-quinoxalinecarbonyl chloride. This intermediate is often prepared in situ and used immediately in the next step of a synthetic sequence. mdpi.com
Anhydride Formation: Symmetrical anhydrides can be synthesized from carboxylic acids using dehydrating agents. While specific examples for 2-quinoxalinecarboxylic acid are not prevalent in the cited literature, general methods such as reaction with acetic anhydride or the use of coupling reagents that promote self-condensation can be applied. These anhydrides can also serve as acylating agents.
Synthesis of Hydrazide and Carbonitrile Derivatives
Further derivatization of the carboxylic acid group can lead to the formation of hydrazides and carbonitriles, which are valuable precursors for the synthesis of various heterocyclic systems.
Hydrazide Synthesis: 2-Quinoxalinecarbohydrazide can be readily prepared by the reaction of the corresponding ester (e.g., ethyl 2-quinoxalinecarboxylate) with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. researchgate.net This hydrazide derivative is a key intermediate for the synthesis of fused heterocyclic systems such as triazoles and oxadiazoles.
Carbonitrile Synthesis: The conversion of a carboxylic acid to a carbonitrile can be achieved through a multi-step process, often involving the formation of the primary amide followed by dehydration. A common method for the dehydration of amides to nitriles involves the use of reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride.
Reactions Involving the Quinoxaline (B1680401) Heterocyclic Ring
The quinoxaline ring system possesses a unique electronic structure that influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the electron-withdrawing carboxylic acid group at the 2-position further modulates this reactivity.
Electrophilic and Nucleophilic Aromatic Substitution on the Ring System
Electrophilic Aromatic Substitution: The quinoxaline ring is generally considered an electron-deficient system due to the presence of the two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. The carboxylic acid group at the 2-position further deactivates the ring. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions require harsh conditions and often result in low yields. When substitution does occur, it is predicted to take place on the benzene (B151609) ring portion of the molecule, at positions 5 and 8, which are least deactivated by the pyrazine (B50134) ring.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by leaving groups. For instance, halo-substituted quinoxalines can undergo facile displacement of the halide by various nucleophiles. While direct nucleophilic substitution on the unsubstituted ring of 2-quinoxalinecarboxylic acid is not commonly reported, derivatives bearing a leaving group (e.g., a halogen) on the benzene ring would be expected to undergo nucleophilic substitution. The rate and regioselectivity of such reactions would be influenced by the position of the leaving group and the nature of the nucleophile.
Cyclization Reactions Leading to Fused Polycyclic Systems
The functional groups introduced through derivatization of the 2-carboxylic acid moiety serve as excellent handles for the construction of fused polycyclic systems. These reactions significantly expand the chemical diversity of the quinoxaline scaffold.
A prominent example is the cyclization of 2-quinoxalinecarbohydrazide. This versatile intermediate can be used to synthesize a variety of fused five-membered heterocyclic rings. For instance, reaction of the hydrazide with various reagents can lead to the formation of iau.irmdpi.comnih.govtriazolo[4,3-a]quinoxalines. iau.irnih.govnih.gov Similarly, treatment of the hydrazide with reagents like carbon disulfide can lead to the formation of oxadiazole-fused quinoxalines. nih.govunife.it These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. The specific reaction conditions and reagents used will dictate the nature of the resulting fused ring system.
| Starting Material | Reagent(s) | Fused System | Reference |
| 2-Hydrazinoquinoxaline derivative | Triethyl orthoformate | iau.irmdpi.comnih.govTriazolo[4,3-a]quinoxaline | nih.gov |
| 2-Chloro-3-hydrazinyl quinoxaline | Carboxylic acids | iau.irmdpi.comnih.govTriazolo[4,3-a]quinoxalines | iau.ir |
| 2-Hydrazino-quinoxaline derivative | Isothiocyanates | iau.irmdpi.comnih.govTriazolo[4,3-a]quinoxalin-1-amine | nih.gov |
| 2-Quinoxalinecarbohydrazide | Carbon disulfide | Oxadiazolo[3,4-a]quinoxaline | nih.govunife.it |
Structure-Reactivity Relationships in 2-Quinoxalinecarboxylic Acid Derivatives
The relationship between the structure of 2-Quinoxalinecarboxylic Acid derivatives and their chemical reactivity is a key area of study, particularly in drug design and materials science. nih.govacs.org Reactivity is influenced by the interplay of inductive and resonance effects of the substituents on the quinoxaline core. youtube.com
The primary site for derivatization is the carboxylic acid group, which readily undergoes reactions typical of this functional group, such as amidation and esterification. researchgate.netnih.gov
Amide Formation: The carboxylic acid can be coupled with various amines to form a wide range of quinoxalin-2-carboxamides. This is often achieved using standard peptide coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt). researchgate.net The reactivity of the carboxylic acid towards this transformation allows for the systematic synthesis of libraries of compounds for screening purposes.
Electronic Effects: The quinoxaline nucleus is an electron-withdrawing system due to the two nitrogen atoms. This electronic nature influences the acidity of the carboxylic acid proton and the reactivity of the carbonyl carbon toward nucleophilic attack. Substituents on the benzene ring portion of the molecule can further modulate these properties, providing a basis for fine-tuning the molecule's characteristics. acs.orgyoutube.com
The following table details research findings on derivatives of 2-Quinoxalinecarboxylic Acid and their structure-activity relationships.
| Derivative Class | Structural Modification | Research Finding | Application/Target |
| Quinoxalin-2-carboxamides | Condensation of the carboxylic acid with various amines. | Synthesis of a series of amides provided insights into pharmacophoric requirements. | 5-HT(3) Receptor Antagonists researchgate.net |
| Substituted Quinoxalines | Introduction of various groups onto the quinoxaline ring. | A series of 17 analogues were synthesized, leading to the identification of a lead compound with a nanomolar IC₅₀. | Pim-1 Kinase Inhibitors nih.gov |
| N-(2-quinoxaloyl)-α-amino acids | Coupling of the carboxylic acid with amino acids. | The compound serves as a precursor for these peptide-like structures. | Chemical Synthesis sigmaaldrich.com |
This table is interactive and can be sorted by column.
2-Quinoxalinecarboxylic Acid-d4 as a Versatile Chemical Building Block
2-Quinoxalinecarboxylic Acid and its deuterated form are valuable building blocks in organic synthesis. researchgate.netnih.gov Their rigid, heterocyclic structure is a common scaffold in medicinal chemistry and materials science. An efficient and straightforward synthetic route to 2-Quinoxalinecarboxylic Acid-d4 (QCA-d4) with high isotopic enrichment (99.9%) has been developed starting from aniline-d5 (B30001), making it an accessible building block for specialized applications. bohrium.comnih.gov
The primary utility of the deuterated version, 2-Quinoxalinecarboxylic Acid-d4, is in the synthesis of stable isotope-labeled (SIL) internal standards for quantitative analysis by mass spectrometry and in pharmacokinetic studies. medchemexpress.comnih.gov The presence of the deuterium (B1214612) atoms provides a distinct mass signature, allowing for precise quantification of the non-labeled analyte in complex biological matrices.
Below is a table of compounds and derivatives synthesized using 2-Quinoxalinecarboxylic Acid as a key starting material or building block.
| Synthesized Product | Precursor | Application/Significance |
| Quinoxalin-2-carboxamides | 2-Quinoxalinecarboxylic Acid | Development of potential 5-HT(3) receptor antagonists. researchgate.net |
| Pim-1 Kinase Inhibitors | 2-Quinoxalinecarboxylic Acid | Design of novel anticancer targeted therapies. nih.gov |
| Deuterium-labeled MQCA-d4 | Aniline-d5 (in a multi-step synthesis involving a d4-quinoxaline intermediate) | Used as a stable isotope-labeled standard. nih.govresearchgate.net |
| N-(2-quinoxaloyl)-α-amino acids | 2-Quinoxalinecarboxylic Acid | Synthesis of peptide mimetics. sigmaaldrich.com |
| bisquinoxaloyl derivatives | 2-Quinoxalinecarboxylic Acid | Used in the preparation of more complex molecular structures. sigmaaldrich.com |
This table is interactive and can be sorted by column.
Advanced Spectroscopic and Analytical Research Methodologies
Application of Deuterium (B1214612) Labeling in Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H), having a spin of 1, interacts with magnetic fields differently than protium (B1232500) (¹H), which has a spin of 1/2. This difference is exploited in NMR spectroscopy to simplify complex spectra, aid in signal assignment, and investigate reaction dynamics.
Proton NMR for Structural Elucidation and Signal Assignment in Deuterated Analogues
Proton Nuclear Magnetic Resonance (¹H NMR) is a cornerstone technique for determining the structure of organic molecules. In the ¹H NMR spectrum of an unlabeled organic compound, each unique proton typically produces a signal. The presence of deuterium in a molecule, such as 2-Quinoxalinecarboxylic Acid-d4, profoundly simplifies the ¹H NMR spectrum.
The chemical structure of 2-Quinoxalinecarboxylic Acid-d4 has been confirmed using ¹H NMR. nih.gov The key feature of its spectrum is the absence of signals corresponding to the protons on the benzene (B151609) ring portion of the quinoxaline (B1680401) core, as these have been replaced by deuterium. nih.govresearchgate.net This selective silencing of signals is a powerful method for confirming the exact position of isotopic labeling.
Furthermore, the acidic proton of the carboxylic acid group (–COOH) has a characteristic chemical shift, typically in the 10-12 ppm range. libretexts.org This signal disappears upon the addition of deuterium oxide (D₂O) due to rapid hydrogen-deuterium exchange, a phenomenon that can be used to identify acidic protons. libretexts.orgsmbstcollege.com In the case of 2-Quinoxalinecarboxylic Acid-d4, only the proton at position 3 of the quinoxaline ring and the carboxylic acid proton would be visible in the ¹H NMR spectrum.
Interactive Table 1: Comparison of Expected ¹H NMR Signals for 2-Quinoxalinecarboxylic Acid and its Deuterated Analogue.
| Position | Unlabeled Compound Signal | 2-Quinoxalinecarboxylic Acid-d4 Signal | Reason for Change |
| H-3 | Present | Present | This position is not deuterated. |
| H-5 | Present | Absent | Proton replaced by Deuterium. |
| H-6 | Present | Absent | Proton replaced by Deuterium. |
| H-7 | Present | Absent | Proton replaced by Deuterium. |
| H-8 | Present | Absent | Proton replaced by Deuterium. |
| -COOH | Present (Broad Singlet) | Present (Broad Singlet) | This position is not deuterated. Disappears with D₂O shake. |
Carbon-13 NMR Studies of Quinoxaline-d4 Derivatives
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. While ¹³C NMR spectra are generally simpler than ¹H NMR spectra, deuteration introduces distinct and informative changes. When a carbon atom is bonded to a deuterium atom, the signal for that carbon in the ¹³C spectrum is split into a multiplet due to ¹³C-²H coupling. For a C-D bond, this typically results in a 1:1:1 triplet. researchgate.netwashington.edu
For 2-Quinoxalinecarboxylic Acid-d4, the carbon atoms at positions 5, 6, 7, and 8 are bonded to deuterium. Consequently, their signals in the ¹³C NMR spectrum would appear as triplets, confirming the locations of deuteration. The carbons not directly attached to deuterium (C-2, C-3, C-4a, C-8a, and the carboxyl carbon) would remain as singlets, although they might experience minor shifts in their resonance frequencies (isotope shifts) due to the electronic influence of the nearby deuterium atoms. This technique is highly effective for confirming the isotopic labeling pattern and for distinguishing between isomers, which might have very similar ¹H NMR spectra. nih.gov
Mechanistic Probes through H/D Exchange Kinetics and Dynamics
The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes deuterated compounds excellent tools for studying reaction mechanisms. researchgate.net This difference in bond strength leads to the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds at a different rate than the same reaction involving C-H bond cleavage. nih.govlibretexts.org
2-Quinoxalinecarboxylic Acid-d4 can be used as a mechanistic probe in reactions involving the quinoxaline ring. By tracking the deuterium labels in the products of a reaction, chemists can determine whether the C-H bonds on the benzene part of the molecule are involved in the reaction mechanism. If a C-D bond is broken in the rate-determining step of a reaction, a significant KIE will be observed, providing strong evidence for that particular mechanism. researchgate.netresearchgate.net
Additionally, the kinetics of H/D exchange itself can be studied. While the carboxylic acid proton undergoes rapid exchange with deuterated solvents like D₂O, the deuterons on the aromatic ring are not labile and only exchange under specific, often harsh, conditions. libretexts.orgyoutube.com This stability ensures that the isotopic label remains in place during most chemical transformations, making it a reliable tracer.
Mass Spectrometry Techniques for Isotopic Analysis and Quantification
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally sensitive for analyzing isotopically labeled compounds.
Isotope Dilution Mass Spectrometry (IDMS) as an Analytical Standard
Isotope Dilution Mass Spectrometry (IDMS) is a premier method for quantitative analysis, renowned for its high accuracy and precision. In IDMS, a known amount of an isotopically labeled version of the analyte, such as 2-Quinoxalinecarboxylic Acid-d4, is added to a sample containing the unlabeled analyte (2-Quinoxalinecarboxylic acid). lgcstandards.comclearsynth.com This labeled compound serves as an internal standard. nih.gov
The mixture is then analyzed by mass spectrometry. Since the labeled standard and the natural analyte are chemically identical, they behave the same way during sample preparation, extraction, and ionization, minimizing errors from sample loss or matrix effects. The mass spectrometer can easily distinguish between the unlabeled analyte and the deuterated standard based on their mass difference. nih.gov By measuring the ratio of the signal intensity of the natural analyte to that of the labeled standard, the exact quantity of the analyte in the original sample can be calculated with high accuracy. The synthesis of high-purity 2-Quinoxalinecarboxylic Acid-d4 is specifically intended for its use as an internal standard in such quantitative applications. nih.gov
Interactive Table 2: Principle of Quantification using 2-Quinoxalinecarboxylic Acid-d4 in IDMS.
| Step | Description | Mass Spectrometer Observes |
| 1. Spiking | A known quantity of 2-Quinoxalinecarboxylic Acid-d4 (Internal Standard) is added to the sample. | N/A |
| 2. Homogenization | The sample and standard are thoroughly mixed to ensure equilibrium. | N/A |
| 3. Analysis | The mixture is ionized and analyzed by MS. | Two distinct molecular ion peaks: one for the unlabeled analyte (M) and one for the d4-standard (M+4). |
| 4. Quantification | The ratio of the peak intensities (Analyte/Standard) is measured. | This ratio is used to calculate the initial concentration of the unlabeled analyte. |
Fragmentation Pattern Analysis and Isotope Effects in Mass Spectrometry
When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The resulting fragmentation pattern is a molecular fingerprint that aids in structure identification. The presence of deuterium in 2-Quinoxalinecarboxylic Acid-d4 influences this process.
First, the molecular ion (the intact molecule that has been ionized) will have a mass-to-charge ratio that is four units higher than its unlabeled counterpart. nih.gov This clear mass shift is the primary basis for its use in IDMS.
Second, the relative abundances of fragment ions may differ between the labeled and unlabeled compounds. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect during fragmentation. libretexts.org Fragmentation pathways that involve the cleavage of a C-D bond may be less favored than those involving C-H cleavage. This can result in a different relative intensity of certain fragment peaks in the mass spectrum of 2-Quinoxalinecarboxylic Acid-d4 compared to the unlabeled version, providing further insight into the fragmentation mechanism. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Confirmation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the confirmation of the molecular structure of 2-Quinoxalinecarboxylic Acid-d4. The substitution of four hydrogen atoms on the benzene ring with deuterium (d4) introduces significant and predictable shifts in the vibrational frequencies of the molecule, primarily affecting the C-D bonds compared to the C-H bonds in the non-labeled analogue.
The analysis of quinoxaline and its derivatives provides a foundational understanding of their vibrational modes. sphinxsai.com The key vibrations include C-H stretching, C=N and C-N stretching, and various bending modes of the aromatic rings. scialert.netresearchgate.net In the deuterated compound, the most notable change is the shift of the aromatic C-H stretching vibrations to lower wavenumbers. Aromatic C-H stretching vibrations in similar heterocyclic compounds typically appear in the range of 3000–3100 cm⁻¹. scialert.net Due to the increased reduced mass of the C-D bond compared to the C-H bond, the C-D stretching vibrations are expected to appear at approximately 2200-2300 cm⁻¹.
The carboxylic acid group introduces its own characteristic vibrations. The C=O stretching vibration is one of the most intense and recognizable bands in the IR spectrum, typically found in the region of 1700–1750 cm⁻¹. scialert.net The O-H stretch of the carboxylic acid is also prominent, appearing as a very broad band between 2500 and 3300 cm⁻¹, a feature that arises from strong intermolecular hydrogen bonding which forms a dimeric structure. libretexts.org
Other significant vibrations for the quinoxaline ring system include the C=N stretching, which is observed in the 1630-1600 cm⁻¹ region, and the C-N stretching, found around 1130-1150 cm⁻¹. scialert.net The in-plane and out-of-plane bending vibrations of the aromatic ring, which occur in the 1000-1300 cm⁻¹ and lower frequency regions respectively, would also be affected by deuteration, shifting to lower wavenumbers. scialert.net
Table 1: Comparison of Typical Vibrational Frequencies (cm⁻¹) for 2-Quinoxalinecarboxylic Acid and its d4 Analogue
| Vibrational Mode | Typical Range for H-analogue (cm⁻¹) | Expected Range for d4-analogue (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3000 - 3100 | - | scialert.net |
| Aromatic C-D Stretch | - | ~2200 - 2300 | Inferred |
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 (broad) | 2500 - 3300 (broad) | libretexts.org |
| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | 1700 - 1750 | scialert.net |
| C=N Stretch | 1600 - 1630 | 1600 - 1630 | scialert.net |
| C-N Stretch | 1130 - 1150 | 1130 - 1150 | scialert.net |
| Aromatic C-H In-plane Bending | 1000 - 1300 | - | scialert.net |
| Aromatic C-D In-plane Bending | - | Lower frequency shift | Inferred |
Note: Data for the d4-analogue is inferred based on established principles of isotopic substitution.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical and Redox Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information on the electronic transitions within a molecule and is instrumental in studying its photophysical and redox properties. The UV-Vis spectrum of quinoxaline derivatives is characterized by absorptions corresponding to π-π* and n-π* electronic transitions. nih.gov
The quinoxaline core is a chromophore, and its derivatives typically exhibit multiple absorption bands. mdpi.com The high-energy absorptions, often observed below 300 nm, are generally attributed to π-π* transitions within the aromatic system. mdpi.com Quinoxaline derivatives also show lower-energy absorptions at longer wavelengths, which can be assigned to n-π* transitions involving the non-bonding electrons on the nitrogen atoms of the pyrazine (B50134) ring. nih.gov For instance, studies on various quinoxaline derivatives show π-π* transitions in the 305–325 nm range and n-π* transitions around 400–410 nm. nih.gov The exact position and intensity of these bands can be influenced by substituents on the quinoxaline ring and the solvent used. researchgate.netresearchgate.net
Isotopic substitution, such as the replacement of hydrogen with deuterium in 2-Quinoxalinecarboxylic Acid-d4, has a negligible effect on the UV-Vis absorption spectrum. uobabylon.edu.iq This is because the electronic energy levels of the molecule, which are responsible for UV-Vis absorption, are determined by the arrangement of electrons in molecular orbitals and are largely independent of the nuclear mass of the atoms. Therefore, the UV-Vis spectrum of the d4 compound is expected to be virtually identical to that of its non-deuterated counterpart.
Research on related quinoxaline derivatives indicates that the electronic properties can be tuned by altering the molecular structure. For example, extending conjugation by adding groups like ethenyl or butadienyl spacers can cause a bathochromic (red) shift in the absorption maxima. researchgate.net Similarly, the electron-donating or electron-withdrawing nature of substituents can modify the energy of the molecular orbitals and thus the absorption wavelengths. researchgate.net
Table 2: Typical UV-Vis Absorption Maxima (λmax) for Quinoxaline Derivatives
| Derivative Type | Transition | Wavelength Range (nm) | Reference |
| General Quinoxaline Derivatives | π-π | 305 - 325 | nih.gov |
| General Quinoxaline Derivatives | n-π | 400 - 410 | nih.gov |
| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline | π-π* | 294, 342, 380 | mdpi.com |
The spectrum for 2-Quinoxalinecarboxylic Acid-d4 is expected to be highly similar to its non-deuterated form.
X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been extensively used to elucidate the structures of quinoxaline derivatives and their metal complexes, providing valuable data on bond lengths, bond angles, and intermolecular interactions. nih.govisca.innih.gov
The crystal structure of the parent 2-Quinoxalinecarboxylic acid reveals that the molecule can exist in both a neutral form and as a zwitterion, co-crystallizing in a 1:1 ratio. researchgate.net These tautomeric pairs are held together by hydrogen bonds. researchgate.net In metal complexes, the 2-quinoxalinecarboxylic acid ligand can coordinate to metal ions in various ways, most commonly acting as a bidentate chelating agent through the nitrogen atom of the quinoxaline ring and an oxygen atom of the carboxylate group. isca.inresearchgate.net
For instance, the crystal structure of a copper(II) complex with a 2-(2′-pyridyl)quinoxaline ligand showed a distorted trigonal bipyramidal geometry. nih.gov Similarly, iron(II) complexes have been found to adopt a distorted trigonal bipyramidal structure. isca.in These studies highlight the versatile coordination chemistry of quinoxaline-based ligands.
Table 3: Selected Crystallographic Data for a Related Quinoxaline Derivative Complex
| Compound | Crystal System | Space Group | Key Geometric Feature | Reference |
| [Cu(pqx)Cl₂(DMSO)] | Monoclinic | P2₁ | Trigonal bipyramidal geometry | nih.gov |
| [Fe(DPQ)₂(NCS)₂]·CO(CH₃)₂ | - | - | High spin Fe(II) with distorted trigonal bipyramidal geometry | isca.in |
Note: pqx = 2-(2′-pyridyl)quinoxaline; DPQ = 2,3-bis-(2′-pyridyl)-quinoxaline. This data illustrates the structural analysis possible for derivatives.
Mechanistic Investigations and Isotope Effects of 2 Quinoxalinecarboxylic Acid D4
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)
The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. rsc.orgchemicalbook.com By comparing the reaction rate of a parent compound with its deuterated analogue, such as 2-Quinoxalinecarboxylic Acid versus 2-Quinoxalinecarboxylic Acid-d4, researchers can determine whether a specific C-H bond is broken during the rate-limiting step. nih.gov
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H bond cleavage, the ratio of the rate constants (kH/kD) is typically greater than 1, often in the range of 2 to 7. rsc.orgresearchgate.net For instance, if a reaction involving the quinoxaline (B1680401) ring of 2-Quinoxalinecarboxylic Acid showed a significant primary KIE upon deuteration, it would provide strong evidence that a C-H bond on the benzene (B151609) portion of the molecule is cleaved during the slowest step of the reaction. This information is crucial for distinguishing between proposed mechanistic pathways. researchgate.netmdpi.com
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller (kH/kD is close to 1) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu They often arise from changes in hybridization (e.g., sp² to sp³) at the labeled carbon atom during the reaction, which alters the vibrational frequencies of the C-H/C-D bonds. nsf.gov Studying secondary KIEs with 2-Quinoxalinecarboxylic Acid-d4 could offer insights into the transition state structure of reactions where the quinoxaline ring is modified.
Table 1: Theoretical Kinetic Isotope Effects in Mechanistic Studies
| KIE Type | Typical kH/kD Value | Mechanistic Implication |
|---|---|---|
| Primary | > 2 | Bond to isotope is broken/formed in rate-determining step. |
| Secondary (Normal) | > 1 (e.g., 1.1-1.4) | Change in hybridization from sp² to sp³ or other vibrational changes. |
| Secondary (Inverse) | < 1 (e.g., 0.7-0.9) | Change in hybridization from sp³ to sp² or other vibrational changes. |
This table presents generalized theoretical values for deuterium (B1214612) KIEs to illustrate their application in mechanistic analysis.
Studies on Tautomerization Processes and Conformational Dynamics
Isotopic labeling is a valuable technique for investigating dynamic processes like tautomerism and conformational changes. Tautomers are structural isomers that readily interconvert, and the presence of deuterium can influence the equilibrium and rate of this interconversion.
In the context of quinoxaline derivatives, tautomerization has been identified as a key process, particularly in their reduced forms. A study on quinoxaline derivatives for redox flow batteries established that tautomerization of the reduced form is a primary cause of chemical instability. nih.govnih.gov Although this study did not use 2-Quinoxalinecarboxylic Acid-d4, it highlights a relevant dynamic process in the quinoxaline system. Using the deuterated compound could help elucidate the mechanism of this tautomerization. For example, if the proton transfer involved in tautomerization occurs at one of the deuterated positions, a significant KIE would be expected, confirming the site of tautomeric activity.
Furthermore, the conformational dynamics of complex molecules containing a quinoxaline ring have been investigated. Research on quinoxaline antibiotics has shown that these molecules can exist as multiple, slowly interconverting conformers in solution. medchemexpress.com This heterogeneity is often due to hindered rotation around certain bonds. medchemexpress.com While not directly studying 2-Quinoxalinecarboxylic Acid-d4, this research demonstrates that the quinoxaline scaffold can participate in complex conformational equilibria. Deuterium labeling can be a subtle probe for such dynamics, as the change in mass can slightly alter conformational preferences and can be monitored using techniques like NMR spectroscopy.
Tracing Reaction Pathways in Complex Chemical Systems
Isotopically labeled compounds like 2-Quinoxalinecarboxylic Acid-d4 serve as excellent tracers in complex chemical and biological systems. nih.gov Because the chemical properties of a deuterated compound are nearly identical to its non-labeled counterpart, it can be introduced into a system and its journey through various transformations can be monitored. nih.gov Mass spectrometry is a key analytical technique for this purpose, as it can easily distinguish between the deuterated molecule and its metabolites based on their mass-to-charge ratio. hpc-standards.com
For example, studies have been conducted to trace the metabolites of quinoxaline-1,4-dioxides (QdNOs) in biological systems to monitor food safety. nih.gov In such a study, if 2-Quinoxalinecarboxylic Acid were administered, the use of its d4-labeled analogue as an internal standard would allow for precise quantification of the parent compound and any metabolites formed. By identifying the structures of the metabolites that retain the deuterium label, researchers can piece together the metabolic degradation pathway of the parent drug. This approach helps to understand how a molecule is processed, distributed, and excreted. nih.gov
Deuterium's Influence on Chemical Stability and Degradation Pathways
The substitution of hydrogen with deuterium can significantly enhance the chemical stability of a molecule by slowing down its degradation. nih.gov This is a direct consequence of the kinetic isotope effect; if a C-H bond is cleaved in a rate-limiting step of a degradation reaction, the stronger C-D bond in the deuterated version will slow this process. chemicalbook.com
For quinoxaline derivatives, stability is a critical factor in applications such as redox flow batteries. Research has shown that some quinoxaline derivatives are vulnerable to tautomerization in their reduced state, leading to capacity fade. nih.govnih.gov Notably, the same study identified quinoxaline-2-carboxylic acid as being significantly more resistant to this tautomerization-based degradation compared to other derivatives like 2,3-dimethylquinoxaline-6-carboxylic acid. nih.govnih.gov This suggests that the inherent structure of 2-quinoxalinecarboxylic acid is more stable under these conditions.
The introduction of deuterium in 2-Quinoxalinecarboxylic Acid-d4 would be expected to further enhance this stability, particularly against degradation pathways that involve the cleavage of a C-H bond on the benzene ring. Product information for 2-Quinoxalinecarboxylic Acid-d4 confirms that the compound is stable under recommended storage conditions, typically at 4°C. lgcstandards.com While specific studies quantifying the enhanced stability or altered degradation pathways of 2-Quinoxalinecarboxylic Acid-d4 versus its non-deuterated form are not widely published, the fundamental principles of KIE strongly suggest that deuteration at metabolically or chemically vulnerable sites can provide a protective effect, slowing down decomposition. nih.gov
Coordination Chemistry and Metallosupramolecular Architectures
Synthesis and Characterization of Metal Complexes with 2-Quinoxalinecarboxylic Acid Ligands
The synthesis of metal complexes with quinoxaline-based ligands is typically achieved by reacting a soluble metal salt with the ligand in an appropriate solvent, sometimes under hydrothermal conditions or with the addition of a base to facilitate deprotonation of the carboxylic acid. bohrium.comresearchgate.net Characterization commonly involves elemental analysis, infrared (IR) spectroscopy to confirm coordination of the carboxylate group, and single-crystal X-ray diffraction to definitively determine the molecular structure and coordination geometry. eurjchem.com
The coordination chemistry of 2-quinoxalinecarboxylic acid with divalent metal ions has been explored, though detailed studies on all specified metals are not uniformly available. The synthesis of these complexes often results in mononuclear or polynuclear structures depending on the reaction conditions and the nature of the metal ion.
Cadmium (II): While direct studies on the parent ligand are scarce, the synthesis of a complex with the closely related 3-hydroxy-2-quinoxalinecarboxylic acid (HL) provides significant insight. The complex [Cd(L)₂(H₂O)₂]·(H₂O)₂ was synthesized by reacting Cadmium(II) nitrate (B79036) tetrahydrate with the ligand in a 1:2 molar ratio in an ethanol/water mixture, followed by slow evaporation to yield crystals. uj.edu.pl This preparation highlights a common method for obtaining crystalline products suitable for X-ray diffraction.
Calcium (II): Research into the similarities between Ca(II) and Cd(II) coordination has led to the study of analogous complexes. uj.edu.pl For instance, a Ca(II) complex with pyrazine-2-carboxylic acid, a related N,O-bidentate ligand, was synthesized, suggesting that Ca(II) can also form stable complexes with this class of ligands. uj.edu.pl
Copper (II) and Zinc (II): Copper(II) and Zinc(II) are known to form a variety of complexes with quinoxaline (B1680401) derivatives and other N-heterocyclic carboxylates. eurjchem.comat.ua Typically, these syntheses involve the reaction of a Cu(II) or Zn(II) salt with the ligand in a solvent like methanol (B129727) or ethanol. ajol.infonih.gov While specific reports on the synthesis of Cu(II) and Zn(II) complexes with 2-quinoxalinecarboxylic acid are not prominent, their ability to coordinate to N,O-donor ligands is well-established, often resulting in octahedral or tetrahedral geometries. eurjchem.comajol.info For example, Zn(II) has been shown to form one-dimensional coordination polymers with the parent quinoxaline molecule. researchgate.net
| Metal Ion | Example Complex Formula (with related ligand) | Synthesis Note | Reference |
|---|---|---|---|
| Cd(II) | [Cd(3-hydroxy-2-quinoxalinecarboxylate)₂(H₂O)₂]·(H₂O)₂ | Reaction of Cd(NO₃)₂·4H₂O with the ligand in ethanol/water. | uj.edu.pl |
| Ca(II) | [Ca(pyrazine-2-carboxylate)₂(H₂O)₄] | Forms stable complexes with related N,O-bidentate ligands. | uj.edu.pl |
| Cu(II) | Not specified | Generally forms stable complexes with N-heterocyclic carboxylates. | at.ua |
| Zn(II) | Not specified | Readily forms complexes with quinoxaline derivatives, potentially leading to coordination polymers. | eurjchem.comresearchgate.net |
Ruthenium complexes are of particular interest due to their rich photophysical and electrochemical properties. nih.gov The synthesis of Ru(II) complexes with N-heterocyclic carboxylic acids has been reported for various applications, including anti-biofilm agents. mdpi.com A common synthetic route involves reacting a ruthenium precursor, such as [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂, with the desired carboxylic acid ligand. mdpi.comnih.gov
For instance, the reaction of the p-cymene (B1678584) ruthenium dimer with pyridazine-3-carboxylic acid afforded the complex [(η⁶-p-cym)Ru(II)Cl(pdz-3-COO)], where the ligand coordinates in a bidentate fashion. mdpi.com However, the synthesis of stable Ru(II) complexes with 2-substituted carboxylate ligands can sometimes be complicated by competing reactions. Research on the related 1H-benzimidazole-2-carboxylic acid ligand showed that it readily undergoes decarboxylation upon heating with a ruthenium precursor. nih.gov This suggests that the formation of a stable Ru(II) complex with 2-quinoxalinecarboxylic acid may require carefully controlled reaction conditions to avoid the loss of the carboxylate functional group.
Ligand Binding Modes and Coordination Geometries
The 2-quinoxalinecarboxylate anion typically acts as a bidentate chelating ligand. Coordination occurs through one of the nitrogen atoms of the quinoxaline ring (specifically, the nitrogen at the 1-position) and an oxygen atom from the deprotonated carboxylate group. This N,O-chelation forms a stable five-membered ring with the metal center. mdpi.com This binding mode has been observed in complexes with related ligands, such as the distorted tetrahedral geometry of a Ru(II) complex with pyridazine-3-carboxylic acid. mdpi.com
In addition to chelation, the carboxylate group can also engage in bridging behavior, linking two metal centers. This can lead to the formation of binuclear or polynuclear structures. The final coordination geometry around the metal center is influenced by the metal's preferred coordination number and the presence of other ancillary ligands (like water, ammonia, or other organic molecules). Common geometries for such complexes include distorted tetrahedral, square pyramidal, and octahedral. mdpi.com
| Binding Mode | Description | Resulting Structure |
|---|---|---|
| Bidentate N,O-Chelate | The ligand binds to a single metal center via one quinoxaline nitrogen and one carboxylate oxygen. | Mononuclear complexes with stable 5-membered chelate rings. |
| Bridging Carboxylate | The carboxylate group coordinates to two different metal centers. | Binuclear or polynuclear coordination polymers. |
Photophysical Properties of Quinoxalinecarboxylic Acid-Metal Complexes
Quinoxaline and its derivatives are known chromophores, and their metal complexes can exhibit interesting photophysical properties, including fluorescence and phosphorescence. bohrium.com The luminescence can arise from different electronic transitions, such as ligand-centered (LC) π-π* transitions, or, particularly in the case of heavy transition metals, metal-to-ligand charge transfer (MLCT) states. nih.govresearchgate.net
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to fluorescence with an unusually large Stokes shift. This phenomenon requires a molecule to possess both a proton-donating and a proton-accepting group in close proximity, connected by a hydrogen bond. While 2-quinoxalinecarboxylic acid itself lacks the necessary proton-donating group for ESIPT, the phenomenon has been observed in complexes of its derivatives.
Specifically, zinc(II) complexes of 3-hydroxy-2-quinoxalinecarboxylate exhibit strong fluorescence that is attributed to ESIPT. In these complexes, the ligand contains an intramolecular hydrogen bond between the hydroxyl group at the 3-position and the adjacent carboxylate group. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl donor to the carboxylate acceptor, creating an excited-state tautomer that then emits a photon to return to the ground state. The efficiency of this ESIPT process can be influenced by other ligands coordinated to the metal center.
Fluorescence: Fluorescence in metal complexes of quinoxaline derivatives often originates from ligand-centered transitions. bohrium.com The coordination to a metal ion can enhance fluorescence intensity by increasing the rigidity of the ligand and reducing non-radiative decay pathways. However, detailed studies on the fluorescence of the specified divalent metal complexes with 2-quinoxalinecarboxylic acid are not widely reported.
Phosphorescence: Phosphorescence involves an electronic transition from an excited triplet state to the ground singlet state. at.ua This process is spin-forbidden and thus occurs on a longer timescale than fluorescence. In organic molecules, phosphorescence is often weak at room temperature. However, coordination to a heavy metal ion, such as Ru(II), Pt(II), or Ir(III), can dramatically enhance phosphorescence. nih.govresearchgate.netnsf.gov This is due to strong spin-orbit coupling introduced by the heavy metal, which facilitates the otherwise forbidden intersystem crossing from the singlet to the triplet state. researchgate.net Consequently, while the divalent metal complexes of 2-quinoxalinecarboxylic acid are not expected to be strongly phosphorescent, its Ru(II) complexes, if they can be synthesized, would be candidates for exhibiting phosphorescence from ³MLCT excited states. nih.gov
Catalytic Applications of Quinoxalinecarboxylic Acid-Metal Complexes
The coordination of metal ions with quinoxalinecarboxylic acid ligands has paved the way for the development of novel catalysts. These complexes are finding utility in a range of organic transformations, most notably in oxidative coupling reactions and as building blocks for heterogeneous catalysts. The inherent electronic properties and structural versatility of the quinoxaline moiety, combined with the coordinating ability of the carboxylic acid group, allow for the fine-tuning of the catalytic activity of the metallic center.
Oxidative Coupling Reactions
Metal complexes of quinoxaline derivatives have demonstrated significant potential in catalyzing oxidative coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct catalytic applications of 2-quinoxalinecarboxylic acid complexes in this area are emerging, related quinoxaline structures provide a strong precedent for their utility.
For instance, iron-catalyzed oxidative cross-coupling reactions of quinoxalinones with indoles have been successfully developed. rsc.orgnih.gov In these reactions, an iron catalyst, such as iron(III) chloride, acts as a Lewis acid to facilitate the coupling, leading to the synthesis of 3-(indol-3-yl)quinoxalin-2-one derivatives. rsc.orgnih.gov This method is noted for its cost-effectiveness and mild reaction conditions. rsc.orgnih.gov Although this example does not use 2-quinoxalinecarboxylic acid as a ligand, it highlights the capacity of the quinoxaline framework to participate in and promote oxidative coupling processes.
The introduction of a carboxylic acid group at the 2-position of the quinoxaline ring offers a direct coordination site for a metal catalyst. This can lead to the formation of stable, well-defined metal complexes. The deuteration of the quinoxaline ring, as in 2-Quinoxalinecarboxylic Acid-d4, would be instrumental in mechanistic studies of such coupling reactions. By using the deuterated ligand, researchers can perform kinetic isotope effect (KIE) studies to determine if the C-H (or C-D) bond activation on the quinoxaline ring is the rate-determining step of the catalytic cycle. researchgate.netresearchgate.netnih.gov Such studies are crucial for optimizing catalyst performance and understanding the reaction mechanism at a molecular level. researchgate.netresearchgate.netnih.gov
A summary of representative metal-catalyzed oxidative coupling reactions involving quinoxaline derivatives is presented in the table below.
| Catalyst | Reactants | Product | Key Features |
| Iron(III) Chloride | Quinoxalinones and Indoles | 3-(indol-3-yl)quinoxalin-2-one derivatives | Cost-effective catalyst, mild reaction conditions. rsc.orgnih.gov |
| Copper(II) Complexes | Not specified in provided context | Not specified in provided context | Copper complexes of quinoxaline derivatives show catalytic activity in various oxidation reactions. researchgate.net |
Heterogeneous Catalysis Development
A significant area of application for 2-quinoxalinecarboxylic acid and its derivatives is in the construction of heterogeneous catalysts, particularly Metal-Organic Frameworks (MOFs). researchgate.netnih.govunl.edualfa-chemistry.comresearchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The use of 2-quinoxalinecarboxylic acid as an organic linker allows for the synthesis of MOFs with tailored pore sizes, high surface areas, and accessible catalytic sites. rsc.orgresearchgate.net
These quinoxaline-based MOFs can act as robust and recyclable heterogeneous catalysts. For example, a copper-based MOF, Cu(BDC), where BDC is 1,4-benzenedicarboxylic acid, has been shown to be an effective catalyst for the oxidative cyclization to form quinoxalines. researchgate.net While this example uses a different carboxylate linker, it demonstrates the principle of using metal-carboxylate frameworks for quinoxaline synthesis. MOFs constructed with 2-quinoxalinecarboxylic acid linkers would have the metal nodes acting as the catalytic centers, with the quinoxaline moiety potentially influencing the catalytic activity and selectivity.
Furthermore, the functionalization of MOFs is a key strategy for enhancing their catalytic properties. rsc.org For instance, post-synthetic modification of a MOF with sulfonate groups has been shown to create a highly efficient solid acid catalyst for the synthesis of quinoxaline derivatives. rsc.org This highlights the versatility of MOF platforms. The incorporation of 2-quinoxalinecarboxylic acid-d4 as a linker into a MOF would provide a unique tool for probing reaction mechanisms on a solid surface, allowing for the study of guest-framework interactions and the role of specific C-H bonds during catalysis.
The development of such heterogeneous catalysts offers several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and enhanced stability. researchgate.net
The table below summarizes the development of heterogeneous catalysts using quinoxaline-related structures.
| Catalyst Type | Linker/Precursor | Metal Ion | Application |
| Metal-Organic Framework (MOF) | 1,4-benzenedicarboxylic acid | Copper(II) | Oxidative cyclization for quinoxaline synthesis. researchgate.net |
| Sulfonated MOF | MIL-101-Cr-NH2 (modified) | Chromium | Solid acid catalyst for quinoxaline synthesis. rsc.org |
Theoretical and Computational Studies on 2 Quinoxalinecarboxylic Acid D4
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a range of molecular properties with a good balance between accuracy and computational cost.
DFT calculations are instrumental in predicting the ground-state geometry of 2-Quinoxalinecarboxylic Acid. By optimizing the molecular structure, key geometric parameters such as bond lengths and angles can be determined. For the parent compound, 2-Quinoxalinecarboxylic acid, DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), predict a planar quinoxaline (B1680401) ring system. nih.gov The carboxylic acid group is also largely coplanar with the ring, though some torsional angles may exist depending on the crystalline packing or solvent environment. The substitution of four hydrogen atoms with deuterium (B1214612) in the benzene (B151609) moiety of the quinoxaline ring is not expected to significantly alter the equilibrium molecular geometry, as the electronic potential energy surface is unaffected by isotopic substitution.
The electronic structure can be elucidated through analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For quinoxaline derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the electron-deficient quinoxaline group. researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's reactivity and electronic transition properties.
Vibrational frequency calculations are particularly sensitive to isotopic substitution. DFT can predict the infrared (IR) and Raman spectra of 2-Quinoxalinecarboxylic Acid-d4. The most significant difference compared to the non-deuterated form would be the C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium. nih.gov For instance, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, whereas C-D stretching vibrations are expected around 2250 cm⁻¹. scispace.com This isotopic shift is a key signature that can be used for experimental identification. The vibrational frequencies of the carboxylic acid group (O-H and C=O stretches) would remain largely unaffected. nih.gov
Table 1: Predicted Geometric and Electronic Parameters for 2-Quinoxalinecarboxylic Acid (Representative Data) Data extrapolated from studies on similar quinoline (B57606) and quinoxaline structures. mdpi.comresearchgate.net
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length | ~1.35 Å |
| N=C-C Angle | ~120° |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -2.0 to -3.0 eV |
| Energy Gap (ΔE) | ~4.0 eV |
Tautomerism is a key consideration for molecules like 2-Quinoxalinecarboxylic Acid. While the carboxylic acid form is generally predominant, keto-enol tautomerism can occur, particularly in different solvent environments or upon coordination to metal ions. researchgate.net For the related compound, 3-hydroxy-2-quinoxalinecarboxylic acid, DFT studies have shown that the lactam (keto) form can convert to the enol form, and the relative stability of these tautomers is solvent-dependent. researchgate.netresearchgate.net
DFT calculations can map the potential energy surface to determine the relative energies and stabilities of different tautomers and potential reaction intermediates. nih.gov This involves calculating the Gibbs free energy of each species, which includes electronic energy and corrections for zero-point vibrational energy, thermal energy, and entropy. The transition states connecting these forms can also be located, providing the energy barriers for interconversion. nih.gov For 2-Quinoxalinecarboxylic Acid, this could involve proton transfer from the carboxylic acid group to one of the quinoxaline nitrogen atoms, forming a zwitterionic species. The deuteration in the benzene ring is unlikely to significantly influence the tautomeric equilibrium, which is primarily governed by the acidity of the carboxylic proton and the basicity of the nitrogen atoms.
Quinoxaline derivatives are widely studied as corrosion inhibitors for metals, particularly steel in acidic media. srce.hrnajah.eduresearchgate.netresearchgate.net DFT is a powerful tool to understand the mechanism of inhibition at the molecular level. The process is generally attributed to the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier. najah.edu
The adsorption can be described by the interaction between the inhibitor's molecular orbitals and the metal's d-orbitals. The HOMO of the quinoxaline derivative can donate electrons to the vacant d-orbitals of the metal (chemisorption), while the LUMO can accept electrons from the metal, forming a feedback bond. researchgate.net Quantum chemical parameters derived from DFT, such as the HOMO and LUMO energies, the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and Mulliken charges on atoms, are correlated with the inhibition efficiency. srce.hrresearchgate.net A high EHOMO value indicates a greater tendency to donate electrons, while a low ELUMO value suggests a higher capacity to accept electrons. A small energy gap generally enhances inhibition efficiency. najah.edu The presence of heteroatoms (N, O) and the π-system of the quinoxaline ring are crucial for these interactions. The deuteration of the benzene ring in 2-Quinoxalinecarboxylic Acid-d4 would have a negligible effect on these electronic properties and thus on its predicted corrosion inhibition capabilities.
Table 2: Key Quantum Chemical Parameters for Corrosion Inhibition Analysis Representative values for quinoxaline derivatives. najah.eduresearchgate.net
| Quantum Chemical Parameter | Significance in Corrosion Inhibition |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Correlates with electron-donating ability. Higher values suggest better inhibition. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Correlates with electron-accepting ability. Lower values suggest better inhibition. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Lower values suggest higher reactivity and better inhibition efficiency. |
| Dipole Moment (μ) | Higher values can favor accumulation on the metal surface. |
| Mulliken Atomic Charges | Indicate the centers of adsorption on the molecule. |
The photophysical properties of quinoxaline derivatives are of great interest for applications in organic light-emitting diodes (OLEDs) and sensors. mdpi.comnih.gov Time-Dependent DFT (TD-DFT) is the primary method for studying the excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
For quinoxaline derivatives, the lowest energy electronic transitions are often of a π-π* or intramolecular charge transfer (ICT) nature. researchgate.net The introduction of a carboxylic acid group can influence these transitions. Upon excitation, the molecule can relax to an emissive state and release energy through fluorescence or phosphorescence. TD-DFT can also be used to optimize the geometry of the first excited state, providing information about the emission energy (fluorescence maximum). The difference between the absorption and emission maxima is the Stokes shift. Studies on related quinoxaline and quinazoline (B50416) chromophores have shown that their emission can be highly sensitive to solvent polarity, indicating a significant change in dipole moment upon excitation (an ICT state). acs.org The formation of metal complexes with 2-Quinoxalinecarboxylic Acid would further modify its photophysical properties, often leading to red-shifted absorption and emission and potentially enabling phosphorescence. researchgate.net The d4-labeling is expected to have only a minor impact on the electronic transitions themselves, but it can influence the rates of non-radiative decay processes, potentially leading to a higher fluorescence or phosphorescence quantum yield (the "deuterium effect").
Molecular Dynamics Simulations and Conformational Analysis
While 2-Quinoxalinecarboxylic Acid has a relatively rigid core, the carboxylic acid group possesses rotational freedom around the C-C single bond. Molecular Dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of the molecule in various environments, such as in solution or interacting with a surface. imist.manih.gov
MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. acs.org This allows for the exploration of the conformational space available to the molecule. semanticscholar.org For 2-Quinoxalinecarboxylic Acid-d4, MD simulations could be used to:
Determine the preferred orientation (torsion angle) of the carboxylic acid group relative to the quinoxaline ring in different solvents.
Study the dynamics of hydrogen bonding between the carboxylic acid group and solvent molecules.
Simulate the interaction and binding of the molecule to a biological target or a metal surface, providing insights into the stability and dynamics of the complex. rsc.org
Analyze the flexibility of different parts of the molecule, which can be quantified by calculating the root-mean-square fluctuation (RMSF) of atomic positions.
The results of MD simulations are often analyzed to identify the most populated conformational states and the energy barriers between them, yielding a comprehensive understanding of the molecule's flexibility and intermolecular interactions. nih.gov
Quantitative Structure-Property Relationships (QSPR) for Chemical and Spectroscopic Properties
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to predict the properties of chemicals based on their molecular structure. frontiersin.org These models establish a mathematical correlation between calculated molecular descriptors and an experimentally measured property. researchgate.net
For 2-Quinoxalinecarboxylic Acid-d4 and a series of related compounds, QSPR could be employed to predict various properties without the need for extensive experimental work. The process involves:
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in a training set. These can be constitutional, topological, geometric, or quantum-chemical descriptors (like those from DFT). frontiersin.org
Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that links a subset of these descriptors to the property of interest.
Model Validation: The predictive power of the model is rigorously tested using external validation sets.
QSPR models could be developed to predict properties of 2-Quinoxalinecarboxylic Acid-d4 such as:
Chemical Properties: pKa, solubility, and partition coefficient (logP).
Spectroscopic Properties: 13C NMR chemical shifts, maximum absorption wavelength (λmax), or vibrational frequencies.
For example, a QSPR model for λmax might use descriptors like the HOMO-LUMO gap, molecular polarizability, and specific topological indices that capture aspects of the molecular size and branching. researchgate.net While no specific QSPR studies on 2-Quinoxalinecarboxylic Acid-d4 exist, the methodology is broadly applicable and represents a powerful approach for property prediction in chemical research. frontiersin.org
Applications in Advanced Chemical Sciences
Role in Functional Materials Research
The quinoxaline (B1680401) moiety is a significant building block in the development of functional materials due to its electron-deficient nature, rigid planar structure, and thermal stability. d-nb.info These properties make quinoxaline derivatives attractive for use in organic electronics, including polymers and coatings. d-nb.infomdpi.com
Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and the stability of the organic redox-active molecules is a critical factor for their commercial viability. nih.govnsf.govnih.gov Quinoxaline derivatives have been explored as potential anolyte materials (the negative electrolyte), but early examples suffered from poor chemical stability, with high capacity fade rates. nih.govnsf.gov
Recent research has identified that a key degradation pathway for some quinoxaline-based anolytes is tautomerization (a chemical rearrangement) of the molecule in its reduced state under alkaline conditions. nih.govnsf.gov However, studies have shown that modifying the substituents on the quinoxaline ring can dramatically improve performance. Specifically, 2-Quinoxalinecarboxylic acid has demonstrated a significant increase in stability compared to other derivatives, showing no capacity fade during extended cell cycling in certain configurations. nih.govnsf.gov In one study, an AORFB using 6-Quinoxalinecarboxylic acid as the anolyte and potassium ferrocyanide as the catholyte exhibited a high cell voltage of 1.28 V and maintained 99.9% capacity retention per cycle. nju.edu.cn
The role of 2-Quinoxalinecarboxylic Acid-d4 in this context is primarily as an investigative tool. By replacing specific hydrogen atoms with deuterium (B1214612), researchers can study the degradation mechanisms in detail. This isotopic labeling allows for:
Kinetic Isotope Effect (KIE) Studies: To determine if the breaking of a carbon-hydrogen bond is the rate-determining step in the degradation (e.g., tautomerization) pathway.
Tracer Studies: Using techniques like mass spectrometry to track the fate of the molecule and identify the precise structure of degradation products during battery operation.
Table 1: Performance of Quinoxaline-Based Anolytes in Aqueous Organic Redox Flow Batteries
| Anolyte Compound | Catholyte | Cell Voltage (V) | Power Density (mW cm⁻²) | Capacity Retention (% per cycle) | Source(s) |
|---|---|---|---|---|---|
| 6-Quinoxalinecarboxylic acid (0.5 M) | K₄Fe(CN)₆ (0.4 M) | 1.28 | 199 | 99.9 | nju.edu.cn |
| 2,3-dimethylquinoxaline-6-carboxylic acid (DMeQUIC) | Ferro/ferricyanide | N/A | N/A | <80% (over 20%/day fade) | nih.govnsf.gov |
Quinoxaline derivatives are valued in materials science for their electron-transporting properties, making them suitable for use in n-type semiconductors, organic light-emitting diodes (OLEDs), and solar cells. d-nb.info The incorporation of the 2-quinoxalinecarboxylic acid structure into a polymer backbone or as a component in a coating formulation can impart specific electronic and physical properties. The electron-deficient pyrazine (B50134) ring within the quinoxaline structure facilitates efficient electron transport. d-nb.info
The carboxylic acid group provides a reactive handle for polymerization or for grafting the molecule onto surfaces or other polymers. This allows for the tuning of material properties such as conductivity, photoluminescence, and thermal stability. While the primary properties are dictated by the quinoxaline core, the use of the 2-Quinoxalinecarboxylic Acid-d4 variant would be for advanced characterization purposes, such as using neutron scattering techniques to probe the structure and dynamics of the resulting polymer or coating at a molecular level.
Contribution to Analytical Chemistry Method Development
One of the most direct and critical applications of 2-Quinoxalinecarboxylic Acid-d4 is as a stable isotope-labeled (SIL) internal standard for quantitative analysis, particularly in assays using liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov
In quantitative MS methods, an internal standard is added in a known amount to every sample, calibrator, and quality control sample to correct for variability during sample preparation and analysis. scioninstruments.com A SIL internal standard is considered the gold standard because it is chemically almost identical to the analyte (the compound being measured), but has a different mass-to-charge ratio (m/z) due to the heavier isotopes. scioninstruments.comacanthusresearch.com
2-Quinoxalinecarboxylic Acid-d4 is an ideal internal standard for the quantification of its non-labeled counterpart, 2-quinoxalinecarboxylic acid. The four deuterium atoms increase the molecular weight by approximately four mass units, allowing it to be distinguished by the mass spectrometer while behaving nearly identically during sample extraction and chromatographic separation. acanthusresearch.com
The advantages of using a deuterated internal standard like 2-Quinoxalinecarboxylic Acid-d4 include:
Correction for Matrix Effects: It co-elutes with the analyte and experiences similar ionization suppression or enhancement from other components in the sample matrix. waters.com
Compensation for Sample Loss: It accounts for any loss of analyte during extraction, evaporation, or other sample preparation steps. nih.govwaters.com
Improved Accuracy and Precision: The use of a SIL internal standard is widely shown to yield more reproducible and accurate results compared to using structural analogues. acanthusresearch.com
Table 2: Key Attributes of 2-Quinoxalinecarboxylic Acid-d4 as an Internal Standard
| Property | Benefit in Quantitative Analysis | Source(s) |
|---|---|---|
| Isotopically Labeled | Mass difference allows differentiation from the analyte in MS detection. | acanthusresearch.com |
| Chemically Identical | Ensures similar behavior during sample preparation (extraction, recovery) and chromatography. | scispace.comnih.gov |
| Co-eluting | Experiences and corrects for the same matrix effects on ionization efficiency as the analyte. | waters.com |
| Stable Labeling | Deuterium atoms are not easily exchanged, ensuring the mass difference is maintained throughout the analytical process. | acanthusresearch.com |
Development of Advanced Catalytic Systems
Quinoxaline derivatives are important heterocyclic compounds that can be synthesized through various catalytic methods. nih.gov Conversely, the quinoxaline structure itself can be part of more complex molecules that act as ligands in advanced catalytic systems. The nitrogen atoms in the pyrazine ring can coordinate with metal centers, influencing the electronic properties and reactivity of a metal catalyst.
2-Quinoxalinecarboxylic acid can serve as a precursor in the synthesis of more complex molecules for catalytic applications. sigmaaldrich.com For instance, it has been used in the preparation of N-(2-quinoxaloyl)-α-amino acids. sigmaaldrich.com The development of such compounds is relevant to fields like asymmetric catalysis, where chiral ligands are essential.
The role of 2-Quinoxalinecarboxylic Acid-d4 in this area is again mechanistic. Isotopic labeling is a powerful technique for elucidating reaction pathways in catalysis. By strategically placing deuterium atoms on the molecule, chemists can track bond-forming and bond-breaking steps, providing insight into the catalyst's mode of action. For example, in a reaction involving the carboxylic acid group, such as a photoredox-catalyzed decarboxylation, the deuterated ring could help confirm that the quinoxaline moiety remains intact during the transformation. sioc.ac.cn
Studies in Corrosion Inhibition: Understanding Adsorption and Protective Mechanisms on Metal Surfaces
Quinoxaline and its derivatives are highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netacs.orgbohrium.comimist.ma Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks the electrochemical reactions responsible for corrosion. imist.maimist.ma
The effectiveness of quinoxaline inhibitors is attributed to several structural features:
Nitrogen Heteroatoms: The two nitrogen atoms in the pyrazine ring have lone pairs of electrons that can coordinate with vacant d-orbitals of the metal. researchgate.netelectrochemsci.org
Aromatic Rings: The planar benzene (B151609) and pyrazine rings provide a large surface area, allowing the molecule to effectively cover the metal surface. researchgate.net
Substituents: Functional groups on the quinoxaline ring can further enhance adsorption and inhibition efficiency.
Studies have shown that the adsorption of quinoxaline derivatives on a steel surface follows established models like the Langmuir adsorption isotherm, and they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. acs.orgimist.maelectrochemsci.org
As in other applications, 2-Quinoxalinecarboxylic Acid-d4 serves as a sophisticated probe for understanding the fundamental mechanisms of this inhibition. Advanced surface-sensitive analytical techniques could use the isotopic label to:
Quantify the amount of inhibitor adsorbed on the surface.
Study the orientation and binding of the inhibitor molecule on the metal.
Investigate the dynamics of adsorption and desorption, shedding light on the stability and robustness of the protective film.
Table 3: Inhibition Efficiency of Various Quinoxaline Derivatives on Mild Steel in 1.0 M HCl
| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (IE %) | Technique | Source |
|---|---|---|---|---|
| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | 89.07 | Potentiodynamic Polarization | imist.ma |
| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 10⁻³ | 87.64 | Potentiodynamic Polarization | imist.ma |
| 4-(quinoxalin-2-yl)phenol (PHQX) | 5x10⁻³ | 94.6 | Weight Loss | acs.org |
| 2-quinoxalinethiol (THQX) | 5x10⁻³ | 92.4 | Weight Loss | acs.org |
Chemical Probes for Biochemical Mechanism Investigations
In the realm of advanced chemical sciences, 2-Quinoxalinecarboxylic Acid-d4 (QCA-d4) serves as a highly specific chemical tool for the investigation of biochemical systems, not by interacting with biological targets to modulate their function, but by acting as a sophisticated probe in analytical methodologies. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry, a technique crucial for understanding the presence and behavior of its non-labeled counterpart, 2-Quinoxalinecarboxylic Acid (QCA), in complex biological matrices. usbio.netscbt.com
The utility of QCA-d4 as a chemical probe is centered on its ability to enhance the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.net In bioanalysis, components of a biological sample, such as salts, lipids, or proteins, can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. tandfonline.commedipharmsai.com This can lead to inaccurate quantification through ion suppression or enhancement. medipharmsai.commyadlm.org QCA-d4 is an ideal probe to investigate and compensate for these effects. researchgate.net Because it is structurally identical to QCA, apart from the increased mass due to deuterium substitution, it co-elutes during chromatography and experiences nearly identical matrix effects. tandfonline.comwaters.com By adding a known amount of QCA-d4 to a sample, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration, effectively normalizing for variations in sample preparation, injection volume, and matrix-induced signal fluctuations. myadlm.org
Detailed research has established an efficient and straightforward synthesis for QCA-d4, starting from aniline-d5 (B30001). bohrium.comnih.gov This method yields the desired compound with a high isotopic purity of 99.9%, which is critical for its function as an internal standard to prevent signal overlap with the unlabeled analyte. bohrium.comnih.gov The ability of the SIL-IS to track the analyte's response, even when the matrix causes signal suppression, is a key principle in modern bioanalysis. This ensures that the quantitative data accurately reflects the analyte's concentration in the sample, which is a form of mechanistic investigation into the analytical system's interaction with the biochemical matrix.
Table 1: Physicochemical Properties of 2-Quinoxalinecarboxylic Acid-d4 and its Non-labeled Analogue
| Property | 2-Quinoxalinecarboxylic Acid-d4 (Major) | 2-Quinoxalinecarboxylic Acid |
|---|---|---|
| Molecular Formula | C₉H₂D₄N₂O₂ lgcstandards.com | C₉H₆N₂O₂ sigmaaldrich.com |
| Molecular Weight | 178.18 g/mol usbio.net | 174.16 g/mol sigmaaldrich.com |
| Appearance | Pale Brown to Brown Solid usbio.net | - |
| Unlabeled CAS Number | 879-65-2 lgcstandards.com | 879-65-2 sigmaaldrich.com |
| Melting Point | >167°C (decomposed) | 208°C (decomposed) sigmaaldrich.com |
Table 2: Illustrative Mass Spectrometry Parameters for Analyte Monitoring
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| 2-Quinoxalinecarboxylic Acid | 175.1 | 129.1 | Positive |
| 2-Quinoxalinecarboxylic Acid-d4 | 179.1 | 133.1 | Positive |
This table provides representative mass-to-charge (m/z) values for use in Multiple Reaction Monitoring (MRM) experiments. Actual values may vary based on instrumentation and analytical conditions. The precursor ion for the d4-labeled compound is +4 Da higher than the unlabeled compound, and a corresponding mass shift is observed in the fragment ion.
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Routes for Deuterated Quinoxalinecarboxylic Acids
The development of efficient, cost-effective, and environmentally benign methods for the synthesis of deuterated quinoxalinecarboxylic acids is a primary focus of ongoing research. While traditional methods for synthesizing quinoxalines often rely on the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines, these can involve harsh conditions and generate significant waste. ijirt.org The future of deuterated quinoxaline (B1680401) synthesis lies in greener and more sustainable approaches.
An efficient and straightforward synthetic route for deuterated 2-quinoxalinecarboxylic acid-d4 (QCA-d4) has been developed using aniline-d5 (B30001) as the labeled starting material, achieving high isotopic enrichment. bohrium.comnih.gov This highlights a move towards readily available deuterated precursors. Researchers are actively exploring novel catalytic systems to improve efficiency and sustainability. This includes the use of reusable nanocatalysts, which offer advantages such as high surface area and ease of separation. rsc.org The principles of green chemistry, such as using alternative energy sources like microwave and ultrasonic irradiation and employing environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG), are being increasingly integrated into the synthesis of quinoxaline derivatives and are expected to be adapted for their deuterated counterparts. ijirt.orgresearchgate.netekb.eg
Design and Synthesis of New Derivatives with Tailored Chemical Reactivity
The inherent reactivity of the quinoxaline core provides a versatile platform for the design and synthesis of new derivatives with customized chemical properties. The functionalization of the quinoxaline ring system is a central theme in current research, with a focus on introducing various substituents to modulate the electronic and steric characteristics of the molecule. mdpi.com The synthesis of novel quinoxaline carboxylic acid derivatives often involves the reaction of 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride (B1165640) with binucleophiles, leading to a variety of carboxamide and pyrrolo derivatives. researchgate.net
The chemical behavior of these derivatives is an active area of investigation. For instance, the reactivity of the chlorine atom at the 7-position of certain quinoxaline 1,4-dioxides in nucleophilic substitution reactions has been shown to be influenced by the nature of the substituent at the 3-position. mdpi.com This understanding of structure-reactivity relationships is crucial for the rational design of new compounds.
Future research will likely focus on creating libraries of 2-quinoxalinecarboxylic acid-d4 derivatives with diverse functional groups. This will involve exploring a wider range of synthetic transformations, including cross-coupling reactions and direct C-H functionalization, to introduce moieties that can fine-tune the molecule's reactivity for specific applications. The goal is to develop derivatives with enhanced stability, specific binding affinities, or tailored electronic properties for use in materials science and medicinal chemistry. nih.govnih.gov
Development of Advanced Spectroscopic and Analytical Techniques for Detailed Characterization
The precise characterization of deuterated compounds like 2-Quinoxalinecarboxylic Acid-d4 is critical for quality control and for understanding its properties. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose. bohrium.comnih.gov However, the analysis of highly deuterated compounds presents unique challenges.
In proton NMR (¹H NMR), the signals from residual, non-deuterated solvent can overwhelm the weak signals from the analyte. nobracat-isotopes.com To overcome this, the use of deuterated solvents is standard practice. irisotope.com For highly enriched compounds, Deuterium (B1214612) NMR (²H or D-NMR) is becoming an increasingly important technique. sigmaaldrich.com D-NMR allows for the direct observation of the deuterium nuclei, providing a clean spectrum without interference from proton signals. sigmaaldrich.com Future advancements in this area will likely focus on improving the sensitivity of D-NMR, as the deuteron (B1233211) has a low magnetogyric ratio, and developing more sophisticated pulse sequences for quantitative analysis. sigmaaldrich.comresearchgate.net
High-resolution mass spectrometry (HRMS) is essential for determining the isotopic enrichment of deuterated compounds. bohrium.com The development of more sensitive and accurate MS techniques will continue to be a priority. The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for separating and identifying deuterated compounds and their potential impurities. The future will see a greater emphasis on developing validated analytical methods that can be used in regulated environments. This includes establishing standardized protocols for determining isotopic purity and for identifying the precise location of deuterium atoms within the molecule.
Expanding the Scope of Applications in Materials Science and Green Catalysis
The unique electronic properties of the quinoxaline scaffold make it a highly attractive component for advanced materials. Quinoxaline derivatives are being extensively investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netbeilstein-journals.orgqmul.ac.ukfrontiersin.org The electron-accepting nature of the quinoxaline ring makes these compounds suitable for use as electron-transporting materials and non-fullerene acceptors in solar cells. beilstein-journals.orgqmul.ac.uk Future research will focus on designing and synthesizing novel 2-quinoxalinecarboxylic acid-d4 derivatives with tailored optoelectronic properties for enhanced device performance. This includes tuning the energy levels and bandgaps of the materials through strategic functionalization. frontiersin.org
In the realm of green chemistry, quinoxaline derivatives are showing promise as catalysts and photocatalysts. ijirt.org For example, a combination of heterogeneous catalysis and photocatalysis has been used for the olefination of quinoxalin-2(1H)-ones in water, providing a green and efficient route to valuable chemical intermediates. rsc.org The development of reusable and environmentally friendly catalysts based on quinoxaline structures is an emerging trend. rsc.orgrsc.org The incorporation of deuterium in these catalytic systems could potentially influence their stability and reactivity, opening up new avenues for research. The future will likely see the exploration of 2-quinoxalinecarboxylic acid-d4 and its derivatives in a wider range of catalytic applications, including asymmetric synthesis and other green chemical transformations.
Deeper Computational and Theoretical Insights for Rational Compound Design and Property Prediction
Computational and theoretical chemistry are playing an increasingly vital role in the study and development of novel quinoxaline derivatives. nih.gov Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools for investigating the electronic, optical, and photovoltaic properties of these molecules. researchgate.net These methods allow researchers to predict properties such as molecular geometry, vibrational frequencies, and electronic transitions, providing valuable insights that can guide experimental work. nih.gov
A significant emerging trend is the use of Quantitative Structure-Property Relationship (QSPR) models to predict the physical and chemical properties of quinoxaline derivatives. nih.gov For instance, QSPR has been used to predict the melting points of a large set of these compounds based on theoretical descriptors. nih.gov This approach can accelerate the discovery of new materials with desired properties by screening virtual libraries of compounds before undertaking time-consuming and expensive synthesis.
Future research in this area will focus on developing more accurate and predictive computational models. This will involve the use of higher levels of theory and the incorporation of more sophisticated models to account for solvent effects and intermolecular interactions. The rational design of new 2-quinoxalinecarboxylic acid-d4 derivatives with tailored properties for specific applications, such as in organic electronics or as bioactive molecules, will be a key objective. nih.govacs.org By combining computational predictions with experimental validation, researchers can significantly streamline the process of discovering and optimizing novel functional materials based on the quinoxaline scaffold.
Q & A
How is 2-Quinoxalinecarboxylic Acid-d4 synthesized, and what analytical techniques are critical for confirming deuteration levels?
Level : Basic
Methodological Answer :
The synthesis typically involves deuterium incorporation at specific stable positions (e.g., aromatic or methyl groups) via catalytic exchange or deuterated precursor reactions. For example, deuterated acetic acid or D₂O may be used under controlled conditions to replace hydrogen atoms. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) is essential to confirm deuteration levels and positional integrity . High-resolution mass spectrometry (HRMS) further validates molecular weight shifts (e.g., +4 Da for d4) . Stability of deuteration under experimental conditions (e.g., pH, temperature) must also be verified via isotopic ratio monitoring .
What methodological considerations ensure accurate quantification of 2-Quinoxalinecarboxylic Acid-d4 as an internal standard in LC-MS assays?
Level : Basic
Methodological Answer :
Key considerations include:
- Chromatographic separation : Optimize reverse-phase columns (e.g., C18) to resolve the deuterated compound from its non-deuterated analog, minimizing isotopic overlap .
- Ionization parameters : Adjust source temperature and desolvation gas flow to enhance ionization efficiency while avoiding in-source deuterium exchange .
- Calibration curves : Use matrix-matched standards to account for ion suppression/enhancement. Validate linearity across the expected concentration range (e.g., 1–1000 ng/mL) .
- Cross-validation : Confirm accuracy with alternative techniques like GC-MS or stable isotope dilution assays .
How can researchers assess and mitigate isotopic interference when using 2-Quinoxalinecarboxylic Acid-d4 in complex biological matrices?
Level : Advanced
Methodological Answer :
Isotopic interference arises from natural abundance ¹³C or ²H in the matrix. Mitigation strategies include:
- High-resolution mass spectrometry (HRMS) : Use instruments with resolving power >30,000 to distinguish between the d4 compound and interfering ions .
- Post-column isotope dilution : Introduce a secondary deuterated standard post-extraction to correct for matrix effects .
- Data processing : Apply deconvolution algorithms to isolate the d4 signal from background noise . Stability studies under physiological conditions (e.g., pH 7.4, 37°C) are critical to confirm isotopic integrity over time .
What experimental designs are recommended for evaluating the stability of 2-Quinoxalinecarboxylic Acid-d4 under varying storage and handling conditions?
Level : Advanced
Methodological Answer :
Design a stability study with the following parameters:
- Temperature : Store aliquots at -80°C, -20°C, 4°C, and room temperature. Assess degradation via LC-MS at intervals (0, 1, 3, 6 months) .
- Light exposure : Compare stability in amber vs. clear vials under UV/visible light to evaluate photodegradation .
- Solvent compatibility : Test solubility and stability in common solvents (e.g., methanol, DMSO) using NMR to detect deuteration loss .
- Statistical analysis : Use ANOVA to identify significant degradation trends and establish shelf-life recommendations .
How should researchers address contradictions in quantitative data when using 2-Quinoxalinecarboxylic Acid-d4 across different analytical platforms?
Level : Advanced
Methodological Answer :
Contradictions may arise from platform-specific ionization efficiencies or matrix effects. Resolution steps:
- Cross-platform calibration : Compare LC-MS, GC-MS, and HPLC-UV data using standardized reference materials .
- Ion suppression studies : Spike deuterated standards into blank matrices to quantify platform-specific matrix effects .
- Method harmonization : Align parameters such as collision energy, dwell time, and column chemistry across platforms .
- Meta-analysis : Apply multivariate regression to identify variables (e.g., pH, solvent composition) contributing to discrepancies .
What strategies optimize the use of 2-Quinoxalinecarboxylic Acid-d4 in kinetic studies of metabolic pathways?
Level : Advanced
Methodological Answer :
- Tracer experiments : Co-administer the d4 compound with non-deuterated analogs to track metabolic flux via isotopic labeling .
- Time-resolved sampling : Collect samples at short intervals (e.g., 0, 5, 15, 30 minutes) to capture rapid turnover rates .
- Enzyme kinetics modeling : Use Michaelis-Menten equations adjusted for deuterium isotope effects (e.g., reduced Vmax due to heavier mass) .
- Data normalization : Express results as d4-to-non-deuterated ratios to control for extraction efficiency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
